Methyl 2-oxoimidazolidine-4-carboxylate
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Overview
Description
Methyl 2-oxoimidazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C5H8N2O3. It is a derivative of imidazolidine, featuring a carboxylate ester group and a ketone functional group.
Mechanism of Action
Target of Action
Methyl 2-oxoimidazolidine-4-carboxylate is a structural analogue of naturally occurring (S)-pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . Therefore, it can be inferred that the primary targets of this compound are likely to be similar receptors or enzymes that interact with these hormones.
Mode of Action
Given its structural similarity to (s)-pyroglutamic acid, it may interact with its targets in a similar manner . The compound may bind to the active sites of these targets, leading to changes in their conformation and activity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the regulation of the hormones TRH and LH-RH . These hormones play crucial roles in the regulation of thyroid function and reproduction, respectively. Therefore, this compound may have downstream effects on these physiological processes.
Pharmacokinetics
Given its structural similarity to (s)-pyroglutamic acid, it may have similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on its interaction with its targets. Given its potential role in the regulation of TRH and LH-RH, it may influence the secretion of these hormones and their downstream effects .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxoimidazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with phosgene, followed by cyclization and esterification . Another method includes the condensation of glycine derivatives with urea, followed by cyclization and methylation .
Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts and hydrogen donors in the presence of solvents to deprotect amino groups and facilitate cyclization . This method is advantageous as it avoids the use of high-pressure hydrogenation.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyimidazolidine-4-carboxylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products: The major products formed from these reactions include imidazolidine-2,4-dione, 2-hydroxyimidazolidine-4-carboxylate, and various substituted imidazolidine derivatives .
Scientific Research Applications
Methyl 2-oxoimidazolidine-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: This compound is a structural analogue and shares similar chemical properties.
Imidapril: An angiotensin-converting enzyme inhibitor that contains a similar imidazolidine core.
Pyroglutamic acid: A naturally occurring amino acid derivative with a similar cyclic structure.
Uniqueness: Methyl 2-oxoimidazolidine-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogues. This makes it particularly useful in synthetic applications where ester functionality is desired .
Properties
IUPAC Name |
methyl 2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-39-0 |
Source
|
Record name | methyl 2-oxoimidazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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